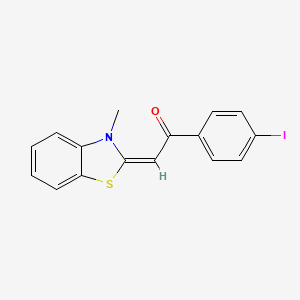
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone is a synthetic organic compound that features an iodophenyl group and a benzothiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Iodophenyl Group: This step involves the iodination of a phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Condensation Reaction: The final step involves the condensation of the iodophenyl group with the benzothiazole core under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds containing benzothiazole moieties are known to exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structure may allow for the design of molecules that target specific biological pathways or receptors.
Industry
In industry, this compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for use in these advanced technologies.
作用机制
The mechanism of action of (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Similar Compounds
- (2E)-1-(4-bromophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- (2E)-1-(4-chlorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
- (2E)-1-(4-fluorophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Uniqueness
The uniqueness of (2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone lies in the presence of the iodophenyl group, which can impart distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
分子式 |
C16H12INOS |
|---|---|
分子量 |
393.2 g/mol |
IUPAC 名称 |
(2E)-1-(4-iodophenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone |
InChI |
InChI=1S/C16H12INOS/c1-18-13-4-2-3-5-15(13)20-16(18)10-14(19)11-6-8-12(17)9-7-11/h2-10H,1H3/b16-10+ |
InChI 键 |
FLLHYUJRMMOZGE-MHWRWJLKSA-N |
手性 SMILES |
CN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=C(C=C3)I |
规范 SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B11702945.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11702952.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11702973.png)


![1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol](/img/structure/B11702982.png)





![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![2-{(2E)-2-[4-(diethylamino)-2-hydroxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11703004.png)
